Cas no 4576-88-9 (4-Bromoisothiazole-3-carboxylic acid)
4-Bromoisothiazole-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 4-bromoisothiazole-3-carboxylic acid
- 4-bromo-1,2-thiazole-3-carboxylic acid
- MFCD24481898
- 4576-88-9
- EN300-264167
- DA-05707
- AT21160
- 4-bromoisothiazole-3-carboxylicacid
- 4-Bromoisothiazole-3-carboxylic acid
-
- MDL: MFCD24481898
- Inchi: 1S/C4H2BrNO2S/c5-2-1-9-6-3(2)4(7)8/h1H,(H,7,8)
- InChI Key: AZXGRLSGOYZQAR-UHFFFAOYSA-N
- SMILES: BrC1=CSN=C1C(=O)O
Computed Properties
- Exact Mass: 206.89896g/mol
- Monoisotopic Mass: 206.89896g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 132
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 78.4
- XLogP3: 1.5
Experimental Properties
- Density: 2.1±0.1 g/cm3
- Boiling Point: 217.3±38.0 °C at 760 mmHg
- Flash Point: 85.2±26.8 °C
- Vapor Pressure: 0.1±0.4 mmHg at 25°C
4-Bromoisothiazole-3-carboxylic acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-Bromoisothiazole-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B850953-10mg |
4-Bromoisothiazole-3-carboxylic Acid |
4576-88-9 | 10mg |
$ 70.00 | 2022-06-06 | ||
| TRC | B850953-50mg |
4-Bromoisothiazole-3-carboxylic Acid |
4576-88-9 | 50mg |
$ 250.00 | 2022-06-06 | ||
| TRC | B850953-100mg |
4-Bromoisothiazole-3-carboxylic Acid |
4576-88-9 | 100mg |
$ 365.00 | 2022-06-06 | ||
| Chemenu | CM321493-1g |
4-Bromoisothiazole-3-carboxylic acid |
4576-88-9 | 95% | 1g |
$1336 | 2024-07-16 | |
| abcr | AB547214-500 mg |
4-Bromoisothiazole-3-carboxylic acid; . |
4576-88-9 | 500MG |
€777.50 | 2023-04-13 | ||
| abcr | AB547214-1 g |
4-Bromoisothiazole-3-carboxylic acid; . |
4576-88-9 | 1g |
€1,272.50 | 2023-04-13 | ||
| Ambeed | A884577-1g |
4-Bromoisothiazole-3-carboxylic acid |
4576-88-9 | 95% | 1g |
$1224.0 | 2025-02-26 | |
| Enamine | EN300-264167-0.05g |
4-bromo-1,2-thiazole-3-carboxylic acid |
4576-88-9 | 95% | 0.05g |
$245.0 | 2024-06-18 | |
| Enamine | EN300-264167-0.1g |
4-bromo-1,2-thiazole-3-carboxylic acid |
4576-88-9 | 95% | 0.1g |
$366.0 | 2024-06-18 | |
| Enamine | EN300-264167-0.25g |
4-bromo-1,2-thiazole-3-carboxylic acid |
4576-88-9 | 95% | 0.25g |
$524.0 | 2024-06-18 |
4-Bromoisothiazole-3-carboxylic acid Suppliers
4-Bromoisothiazole-3-carboxylic acid Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
Additional information on 4-Bromoisothiazole-3-carboxylic acid
Comprehensive Guide to 4-Bromoisothiazole-3-carboxylic acid (CAS No. 4576-88-9): Properties, Applications, and Industry Insights
4-Bromoisothiazole-3-carboxylic acid (CAS No. 4576-88-9) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This brominated isothiazole derivative is characterized by its unique molecular structure, combining a carboxylic acid functional group with a bromine substituent at the 4-position of the isothiazole ring. Its versatility as a building block in organic synthesis makes it invaluable for developing novel bioactive molecules.
The compound's CAS number 4576-88-9 serves as a universal identifier in chemical databases, ensuring precise tracking across global supply chains. Researchers frequently search for "4-Bromoisothiazole-3-carboxylic acid synthesis" or "4576-88-9 supplier," reflecting its demand in custom synthesis projects. Recent trends show growing interest in its potential applications in metal-organic frameworks (MOFs) and as a ligand in catalytic systems, aligning with the broader focus on sustainable chemistry.
From a structural perspective, the isothiazole core offers remarkable stability while allowing diverse derivatization. The bromine atom at position 4 enables cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig animations, making it pivotal for constructing complex architectures. Meanwhile, the carboxylic acid group facilitates salt formation or esterification, expanding its utility in prodrug design. These features explain why queries such as "4-Bromoisothiazole-3-carboxylic acid derivatives" rank high in academic search engines.
In pharmaceutical contexts, this compound is explored as a precursor for kinase inhibitors and antimicrobial agents. Its ability to modulate protein-protein interactions has sparked investigations into "4576-88-9 biological activity," particularly in oncology and infectious disease research. The agrochemical sector also leverages its scaffold for developing next-generation crop protection agents, addressing the urgent need for environmentally benign pesticides.
Handling 4-Bromoisothiazole-3-carboxylic acid requires standard laboratory precautions. While not classified as hazardous under major regulatory frameworks, proper storage conditions (e.g., desiccated, at 2–8°C) are recommended to maintain stability. Industry professionals often inquire about "CAS 4576-88-9 safety data" or "4-Bromoisothiazole-3-carboxylic acid MSDS," underscoring the importance of responsible chemical management.
The market for 4576-88-9 reflects broader shifts toward tailored intermediates. With asymmetric synthesis gaining traction, suppliers now offer enantiopure variants to meet demand for chiral drug development. Sustainability-driven innovations, such as solvent-free bromination techniques for producing 4-Bromoisothiazole-3-carboxylic acid, further highlight its alignment with green chemistry principles.
Analytical characterization of this compound typically involves HPLC purity testing, NMR spectroscopy, and mass spectrometry. Researchers analyzing "4576-88-9 spectral data" can access detailed profiles in platforms like Reaxys or SciFinder. Recent publications emphasize its role in click chemistry applications, particularly in bioconjugation strategies for diagnostic probes.
Future directions for 4-Bromoisothiazole-3-carboxylic acid include explorations in bioorthogonal chemistry and polymeric materials. Its compatibility with photoredox catalysis opens avenues for light-mediated transformations—a hotspot in contemporary synthetic methodology. As patent filings citing CAS No. 4576-88-9 increase annually, this compound's relevance in cutting-edge science is poised for sustained growth.
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